2,3,4-Trichlorotoluene

Catalog No.
S773077
CAS No.
7359-72-0
M.F
C7H5Cl3
M. Wt
195.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichlorotoluene

CAS Number

7359-72-0

Product Name

2,3,4-Trichlorotoluene

IUPAC Name

1,2,3-trichloro-4-methylbenzene

Molecular Formula

C7H5Cl3

Molecular Weight

195.5 g/mol

InChI

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3

InChI Key

LHOGNQZQKDZOBP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl

2,3,4-Trichlorotoluene is an aromatic compound with the chemical formula C₇H₅Cl₃. It is characterized by the presence of three chlorine atoms attached to a toluene molecule, specifically at the 2, 3, and 4 positions of the benzene ring. This compound is a colorless liquid with a distinct odor and is primarily used in chemical synthesis and as an intermediate in various industrial applications. Its unique structure contributes to its reactivity and biological activity, making it significant in both synthetic chemistry and medicinal applications.

Synthesis and Characterization:

2,3,4-Trichlorotoluene (2,3,4-TCT) is a chlorinated aromatic hydrocarbon with the chemical formula C7H5Cl3. It is a white to off-white solid at room temperature [].

Scientific research has explored various methods for the synthesis of 2,3,4-TCT, including chlorination of toluene, Friedel-Crafts reactions, and transition-metal-catalyzed cross-coupling reactions [, ]. These studies aim to develop efficient and selective methods for obtaining pure 2,3,4-TCT for further research applications.

Use as a Reference Standard:

Due to its well-defined structure and readily available commercial sources, 2,3,4-TCT is often used as a reference standard in various analytical techniques [, ]. These techniques include chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. By comparing the properties of an unknown compound with those of 2,3,4-TCT, researchers can identify and quantify the unknown compound.

Potential Applications in Drug Discovery:

Some research suggests that 2,3,4-TCT may have potential applications in drug discovery. Studies have explored its use as a starting material for the synthesis of various biologically active compounds, including sulfonamide-based hypoglycemics []. However, further research is needed to fully understand the potential therapeutic effects and safety profile of 2,3,4-TCT or its derivatives.

Environmental Research:

2,3,4-TCT is a persistent organic pollutant (POP) and can be found in various environmental matrices, including soil, water, and air [].

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution Reactions: Due to the electron-withdrawing nature of chlorine atoms, 2,3,4-trichlorotoluene can undergo electrophilic aromatic substitution. This reaction allows for further functionalization of the aromatic ring.
  • Reduction Reactions: The compound can be reduced to produce less chlorinated derivatives or other functional groups through various reducing agents such as lithium aluminum hydride or zinc in acidic conditions.
  • Oxidation Reactions: It can also be oxidized to yield carboxylic acids or other oxidized products depending on the reagents used (e.g., potassium permanganate) .

The biological activity of 2,3,4-trichlorotoluene has been studied primarily concerning its potential effects on human health and its use in pharmaceuticals. It has been noted for its role as an intermediate in the synthesis of sulfonamide-based hypoglycemics, which are used to manage blood sugar levels in diabetic patients . Additionally, chlorinated compounds like 2,3,4-trichlorotoluene have been investigated for their potential toxicological effects, including endocrine disruption and cytotoxicity .

The synthesis of 2,3,4-trichlorotoluene can be achieved through multiple methods:

  • Chlorination of Toluene: A common method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst (such as iron or aluminum chloride). This reaction typically requires careful control of temperature and chlorine concentration to favor the formation of trichlorinated products.
  • Multi-step Synthesis: Another method includes a multi-step synthesis starting from simpler precursors like 5-aminotoluene-2-sulfonamide. This route may involve several reactions including oxidation and chlorination steps .
  • Fractional Distillation: After synthesis, purification can be achieved through fractional distillation to separate 2,3,4-trichlorotoluene from other chlorinated by-products .

2,3,4-Trichlorotoluene has various applications across different industries:

  • Pharmaceuticals: It is utilized as an intermediate in the production of hypoglycemic agents and other pharmaceutical compounds.
  • Dyes and Pigments: The compound is involved in the synthesis of dyes due to its ability to participate in complex

Studies on the interactions of 2,3,4-trichlorotoluene with biological systems have revealed its potential impacts on health. Research indicates that exposure to chlorinated compounds can lead to various health issues due to their reactivity and persistence in biological systems. Interaction studies often focus on:

  • Toxicological Assessments: Evaluating the cytotoxic effects and potential carcinogenicity associated with exposure to this compound.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can inform safety assessments and regulatory decisions .

Several compounds share structural similarities with 2,3,4-trichlorotoluene. Here are some notable examples:

Compound NameStructureUnique Features
2,4-DichlorotolueneC₇H₄Cl₂Contains two chlorine atoms; used as a pesticide.
2,5-DichlorotolueneC₇H₄Cl₂Different substitution pattern; also used in dyes.
1,2,4-TrichlorobenzeneC₆H₃Cl₃Contains three chlorines but lacks methyl group; used as a solvent.

The uniqueness of 2,3,4-trichlorotoluene lies in its specific arrangement of chlorine atoms which influences its reactivity patterns and biological interactions compared to these similar compounds. Its applications in pharmaceuticals particularly highlight its significance within this group of chemicals .

XLogP3

4.6

Boiling Point

244.0 °C

LogP

4.56 (LogP)

Melting Point

43.5 °C

Other CAS

7359-72-0

Wikipedia

2,3,4-trichlorotoluene

Dates

Modify: 2023-08-15

Explore Compound Types